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Compound of Interest

Compound Name:
4-((1-Cyanocyclobutyl)amino)-2-

fluoro-N-methylbenzamide

CAS No.: 915087-26-2

Cat. No.: B1386882 Get Quote

Executive Summary: The Third-Generation
Advantage
Lorlatinib (PF-06463922) represents a paradigm shift in kinase inhibitor design. Unlike its linear

predecessors (Crizotinib, Ceritinib, Alectinib), Lorlatinib utilizes a macrocyclic structure to

constrain the molecule into a bioactive conformation. This design serves two primary functions:

Potency: It fits into the ATP-binding pocket of ALK/ROS1 even in the presence of steric-

clashing solvent front mutations (e.g., ALK G1202R).

Selectivity & CNS Penetration: The compact, rigid structure reduces the entropic penalty of

binding and optimizes lipophilicity for Blood-Brain Barrier (BBB) penetration, while minimizing

off-target binding common in "floppier" linear molecules.

However, "selective" does not mean "exclusive." This guide dissects the specific cross-

reactivity profile of Lorlatinib, distinguishing between therapeutic targets (ALK, ROS1) and

clinically relevant off-targets (TRK family).
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While Lorlatinib is highly selective for ALK and ROS1, it exhibits distinct cross-reactivity with the

Tropomyosin Receptor Kinase (TRK) family. This is not a random off-target effect but a result of

structural homology between the kinase domains of ALK/ROS1 and TRK.

Table 1: Comparative Inhibitory Potency (IC50) of ALK Inhibitors Note: Values are approximate

representative means from biochemical assays (e.g., Caliper Mobility Shift or ADP-Glo) at 1

mM ATP.

Target Kinase
Lorlatinib (3rd
Gen)

Crizotinib (1st
Gen)

Alectinib (2nd
Gen)

Biological
Relevance

ALK (WT) < 1.0 nM ~20 nM ~2 nM

Primary

Therapeutic

Target

ALK (G1202R) ~1-10 nM
> 500 nM

(Resistant)

> 300 nM

(Resistant)

Solvent-Front

Resistance

Mutation

ROS1 < 1.0 nM ~20 nM > 1000 nM

Primary

Therapeutic

Target

MET > 500 nM ~8 nM > 1000 nM

Crizotinib is a

MET inhibitor;

Lorlatinib is not.

TRKB (NTRK2) ~1-10 nM > 1000 nM > 1000 nM

Critical Off-

Target: Linked to

CNS/Cognitive

side effects.

TRKC (NTRK3) ~1-10 nM > 1000 nM > 1000 nM
Potential off-

target toxicity.

The TRK Connection & CNS Toxicity
The cross-reactivity with TRKB is the most significant differentiator. TRKB is the receptor for

Brain-Derived Neurotrophic Factor (BDNF), essential for synaptic plasticity and memory.
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Mechanism: Lorlatinib crosses the BBB efficiently. Once in the CNS, its high potency against

TRKB can inhibit BDNF signaling.

Clinical Consequence: This off-target activity is the hypothesized mechanism for the unique

neurocognitive side effects (mood changes, memory impairment) observed in Lorlatinib

patients, which are rare with Alectinib or Crizotinib.

Structural Basis of Selectivity
The following diagram illustrates the structural logic distinguishing Lorlatinib from earlier

generations.
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Caption: Structural evolution from linear (Crizotinib) to macrocyclic (Lorlatinib) designs,

enabling G1202R potency but introducing TRK cross-reactivity.

Experimental Protocols: Assessing Cross-Reactivity
To objectively validate the cross-reactivity profile of Lorlatinib (or any kinase inhibitor), a two-

stage workflow is required: Broad Profiling (Screening) followed by Quantitative Validation
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(IC50 Determination).

Workflow Diagram

Step 1: Broad Kinome Profiling
(Competition Binding Assay)

Step 2: Hit Selection
(>65% Inhibition at 1µM)

Step 3: IC50 Validation
(Radiometric or ADP-Glo Assay)

 Validate Hits

Step 4: Cellular Target Engagement
(Western Blot / ELISA)

 Biological Relevance

Click to download full resolution via product page

Caption: Standard industry workflow for validating kinase inhibitor selectivity and cross-

reactivity.

Protocol A: Broad Kinome Profiling (Competition
Binding)
Objective: Rapidly screen Lorlatinib against a panel of >400 kinases to identify potential off-

targets. Method:KINOMEscan™ (Active Site-Directed Competition Binding).

Principle: This assay does not require ATP. It measures the ability of Lorlatinib to compete

with an immobilized "bait" ligand for the active site of DNA-tagged kinases.

Procedure:
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Preparation: Dissolve Lorlatinib to 10 mM in 100% DMSO. Dilute to 100X final screening

concentration (typically 1 µM or 10 µM).

Incubation: Combine DNA-tagged kinase, immobilized ligand beads, and Lorlatinib in

binding buffer. Incubate for 1 hour at room temperature.

Wash: Remove unbound kinase/Lorlatinib.

Elution & Detection: Elute bound kinase and quantify via qPCR (detecting the DNA tag).

Readout:Percent of Control (PoC).

PoC = (Signal_test / Signal_ctrl) * 100.

Result: A low PoC (<35%) indicates strong binding (hit).

Self-Validation: If ALK (positive control) shows >90% binding (low PoC) and MET

(negative control) shows <10% binding, the assay is valid.

Protocol B: Quantitative IC50 Validation (ADP-Glo™
Assay)
Objective: Determine the precise potency against identified hits (e.g., TRKB). Method:ADP-

Glo™ Kinase Assay (Promega).

Reagents:

Recombinant Kinase (e.g., ALK, TRKB).

Substrate (Poly E4Y or specific peptide).

Ultra-Pure ATP (at Km_app for the specific kinase).

ADP-Glo Reagent & Kinase Detection Reagent.

Step-by-Step:
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Kinase Reaction: In a 384-well plate, add 2 µL of kinase/substrate mix. Add 2 µL of

Lorlatinib (serial dilution, e.g., 10 µM to 0.1 nM). Add 1 µL of ATP to start. Incubate at RT

for 60 min.

ADP Depletion: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete

unconsumed ATP. Incubate 40 min.

Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Incubate 30 min.

Measurement: Read Luminescence (RLU).

Analysis:

Plot RLU vs. log[Lorlatinib].

Fit curve using non-linear regression (Sigmoidal dose-response).

Causality Check: The IC50 must be lower than the clinical Cmax for the cross-reactivity to

be physiologically relevant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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